Prostaglandin D2-1-glyceryl ester

Overview

Description

Prostaglandin D2-1-glyceryl ester (PGD2-G; also termed PGD2 2-glyceryl ester) is a bioactive lipid derived from the conjugation of prostaglandin D2 (PGD2) with a glycerol moiety. It is synthesized via the cyclooxygenase (COX)-2-mediated oxidation of 2-arachidonoylglycerol (2-AG), an endocannabinoid, followed by isomerization to the more stable 1-glyceryl ester form in aqueous media . PGD2-G is implicated in inflammation, oxidative stress, and blood-brain barrier (BBB) modulation, as demonstrated by its role in mycotoxin-induced BBB damage and its attenuation by carotenoid-rich pumpkin extract . Its structural and functional uniqueness arises from the glyceryl ester group, which distinguishes it from classical prostaglandins and other glyceryl ester derivatives .

Preparation Methods

Enzymatic Synthesis via COX-2 and Isomerases

Substrate Preparation and COX-2 Catalysis

The biosynthesis of PGD2-1-G begins with 2-AG, an endocannabinoid isolated from porcine brain tissue . Incubation of 2-AG with recombinant COX-2 in vitro yields prostaglandin H2-glyceryl ester (PGH2-G), a transient intermediate . This reaction occurs in oxygenated buffer systems (pH 7.4, 37°C) with kinetic parameters comparable to arachidonic acid oxygenation () .

Isomerization to PGD2-G

PGH2-G is converted to PGD2-G via hematopoietic prostaglandin D synthase (H-PGDS) in RAW 264.7 macrophage cells . This cell line produces PGD2-2-G as the primary COX-2 metabolite, with yields of after 24-hour stimulation with lipopolysaccharide . The reaction specificity is pH-dependent, with optimal activity observed at pH 8.0–8.5 .

Chemical Equilibration to the 1-Glyceryl Ester

Spontaneous Isomerization Dynamics

PGD2-2-G undergoes rapid equilibration to PGD2-1-G in aqueous solutions, forming a 10:90 ratio of 2-G:1-G isomers within minutes . The equilibrium favors the 1-G form due to steric stabilization of the sn-1 glyceryl ester. This process follows first-order kinetics ( at 25°C) .

Table 1: Isomerization Kinetics of PGD2-G in Aqueous Media

| Temperature (°C) | Equilibrium Ratio (2-G:1-G) | Half-Life (min) |

|---|---|---|

| 25 | 10:90 | 4.2 |

| 37 | 5:95 | 2.8 |

| 4 | 20:80 | 12.6 |

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 65:35, 0.1% formic acid) resolves PGD2-1-G () from PGD2-2-G () . Mass spectrometry confirms the molecular ion at .

Solubility and Stock Preparation

PGD2-1-G exhibits solubility in polar organic solvents:

-

DMSO:

-

Ethanol:

-

PBS (pH 7.2):

Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C .

Stabilization Against Enzymatic Hydrolysis

Inhibition of LYPLA2

Lysophospholipase A2 (LYPLA2) is the primary hydrolase degrading PGD2-G (, ) . siRNA-mediated LYPLA2 knockdown in PC3 cells reduces hydrolysis by . Co-incubation with the irreversible inhibitor methyl arachidonyl fluorophosphonate (MAFP, 10 μM) extends PGD2-1-G half-life to >24 hours .

Synthetic Modifications for Enhanced Stability

Deuterium-Labeled Analogs

Deuterated PGD2-1-G (-PGD2-G) shows reduced LYPLA2-mediated hydrolysis ( vs. for native compound) . Synthesis involves deuterium incorporation at the α-carbonyl position via Pd-catalyzed exchange .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2-1-glyceryl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various prostaglandin derivatives, which retain the bioactive properties of the parent compound .

Scientific Research Applications

Chemistry

PGD2-G is utilized in studies focused on:

- Lipid Oxidation : Investigating the mechanisms by which lipids undergo oxidation and their implications in biological systems.

- COX-2 Role : Understanding the role of cyclooxygenase-2 (COX-2) in lipid metabolism, particularly how it catalyzes the conversion of 2-arachidonoylglycerol into prostaglandin glycerol esters.

Biology

In biological research, PGD2-G serves as a tool to explore:

- Signaling Pathways : It aids in elucidating the signaling pathways involved in inflammation and pain modulation, particularly through its interaction with G protein-coupled receptors.

- Cellular Effects : The compound influences various cellular processes, including sleep regulation and food intake, by stimulating distinct G protein-coupled receptors.

Medicine

Research has highlighted PGD2-G's potential therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that PGD2-G can reduce hyperalgesia and edema in models of inflammatory pain, suggesting its utility in treating inflammatory diseases .

- Sleep Disorders : Given its role in sleep regulation, PGD2-G is being investigated for its potential to manage sleep-related disorders.

Industry

In pharmaceutical development, PGD2-G is used for:

- Drug Development : Targeting prostaglandin pathways to create novel therapeutic agents aimed at managing inflammatory conditions and other related disorders.

Target Receptors

PGD2-G primarily targets the Prostaglandin D2 receptor 2 (DP2), stimulating various G protein-coupled receptors that mediate its biological effects.

Biochemical Pathways

The synthesis of PGD2-G involves the incubation of 2-arachidonoyl glycerol with COX-2 and specific prostaglandin H2 isomerases. This process highlights its role as an important metabolite derived from endocannabinoid metabolism.

Pharmacokinetics

The pharmacokinetic profile indicates that PGD2-G equilibrates rapidly with its more stable 1-glyceryl ester form, producing a mixture that influences its biological activity.

Anti-inflammatory Effects

In a study examining carrageenan-induced inflammatory pain, PGD2-G demonstrated significant reductions in hyperalgesia and edema, leading to faster recovery times compared to control treatments. The compound also decreased inflammatory markers without relying on metabolite formation or DP1 receptor activation .

Cancer Research

Research has identified lysophospholipase A2 as a major enzyme responsible for the hydrolysis of prostaglandin glycerol esters like PGD2-G in human cancer cells. This finding underscores the importance of PGD2-G in cancer biology and suggests potential avenues for therapeutic intervention .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Lipid oxidation studies | Understanding lipid metabolism mechanisms |

| Biology | Signaling pathways | Involvement in inflammation and pain modulation |

| Medicine | Anti-inflammatory therapies | Reduces hyperalgesia and edema in models |

| Industry | Drug development | Targeting prostaglandin pathways for new therapies |

Mechanism of Action

Prostaglandin D2-1-glyceryl ester exerts its effects by binding to specific G-protein-coupled receptors, such as the D-type prostanoid receptors (DP receptors) . This binding activates intracellular signaling pathways that regulate various physiological processes, including inflammation, pain perception, and sleep regulation . The compound also interacts with cannabinoid receptors, contributing to its bioactive properties .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Prostaglandin E2-1-glyceryl Ester (PGE2-G)

- Synthesis : Like PGD2-G, PGE2-G is formed via COX-2 oxidation of 2-AG but is further metabolized by PGE synthase .

- Stability : The glyceryl ester moiety of PGE2-G equilibrates between the 2- and 1-glyceryl positions, forming a 10:90 mixture of 2:1-glyceryl esters in aqueous solutions. This isomerization affects its bioavailability and receptor interactions .

Prostaglandin D2 Ethanolamide (PGD2-EA)

- Structure: Replaces the glyceryl ester with an ethanolamide group.

- Activity : PGD2-EA retains affinity for prostaglandin receptors (e.g., DP1/DP2) but shows reduced metabolic stability compared to PGD2-G due to susceptibility to enzymatic hydrolysis .

Prostaglandin F2α Glyceryl Ester (PGF2α-G)

- Function : Unlike PGD2-G, which is linked to inflammatory signaling, PGF2α-G primarily regulates smooth muscle contraction and vascular tone .

Metabolic and Functional Differences

Enzymatic Hydrolysis

- PGD2-G is hydrolyzed by specific enzymes such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing proteins (ABHD6/12), whereas PGE2-G is metabolized by fatty acid amide hydrolase (FAAH) .

- Species-Specific Metabolism: In mammals, oxidation of PGD2-G at C-15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inactivates it, but in fish, 15-keto-PGD2-G derivatives act as potent pheromones .

Receptor Specificity and Signaling Pathways

Stability and Pharmacological Potential

Biological Activity

Prostaglandin D2-1-glyceryl ester (PGD2-G) is a bioactive lipid derived from the metabolism of arachidonic acid through the action of cyclooxygenase-2 (COX-2). This compound exhibits significant biological activities, particularly in inflammatory responses and cellular signaling pathways. This article delves into the biological activity of PGD2-G, supported by recent research findings, case studies, and data tables.

Overview of this compound

PGD2-G belongs to the class of prostaglandins and related compounds. It is formed through the oxygenation of 2-arachidonoylglycerol (2-AG) by COX-2, leading to the production of prostaglandin glycerol esters (PG-Gs). These compounds are characterized by their rapid hydrolysis in biological systems, which complicates the understanding of their roles in physiological processes .

Biological Activity

1. Mechanism of Action

PGD2-G has been identified as an endogenous agonist for specific G protein-coupled receptors (GPCRs), notably the P2Y6 receptor. Activation of this receptor leads to various intracellular signaling cascades, including:

- Calcium Mobilization : PGD2-G stimulates calcium influx in cells, which is crucial for many cellular functions .

- ERK1/2 Phosphorylation : The compound induces phosphorylation of extracellular signal-regulated kinases (ERK1/2), which play a pivotal role in cell proliferation and survival .

Table 1: Summary of Biological Activities of PGD2-G

| Activity | Description |

|---|---|

| Calcium Mobilization | Increases intracellular calcium levels via P2Y6 activation |

| ERK1/2 Phosphorylation | Activates signaling pathways involved in cell growth and differentiation |

| Anti-inflammatory Effects | Reduces inflammation in macrophages through modulation of cytokine release |

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of PGD2-G in macrophage models. Specifically, it has been shown to inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Case Study 1: Role in Macrophage Activation

A study demonstrated that PGD2-G significantly reduces the secretion of TNF-alpha and IL-6 from activated macrophages. This effect was associated with decreased NF-kB activation, a key transcription factor involved in inflammatory responses. The findings suggest that PGD2-G could be harnessed for therapeutic interventions in chronic inflammatory conditions .

Case Study 2: Impact on Pain Sensitivity

Another investigation into the role of PGD2-G revealed its involvement in modulating pain sensitivity. The compound was shown to exacerbate hyperalgesia in animal models, indicating that while it possesses anti-inflammatory properties, it may also contribute to pain pathways under certain conditions .

Research Findings

Research indicates that PGD2-G is rapidly hydrolyzed by lysophospholipase A2 (LYPLA2), an enzyme that plays a significant role in regulating its bioavailability and activity . The hydrolysis rates differ among various prostaglandin glycerol esters, with PGD2-G being one of the more stable forms. Understanding these dynamics is crucial for elucidating its physiological functions.

Table 2: Hydrolysis Rates of Prostaglandin Glycerol Esters by LYPLA2

| Compound | Hydrolysis Rate |

|---|---|

| PGE2-G | High |

| PGF2α-G | Moderate |

| PGD2-G | Moderate |

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in PGD2-G synthesis, and how can they be experimentally validated?

PGD2-G is synthesized via cyclooxygenase-2 (COX-2)-mediated oxidation of 2-arachidonoylglycerol (2-AG). To validate this pathway, researchers use radiolabeled 2-AG in enzymatic assays with COX-2 isoforms, followed by liquid chromatography-mass spectrometry (LC-MS) to detect PGD2-G metabolites . Knockout models (e.g., COX-2⁻/⁻ cells) further confirm enzyme specificity.

Q. Which receptors mediate PGD2-G signaling, and what assays are used to identify receptor-ligand interactions?

PGD2-G primarily activates the P2Y6 receptor , a G-protein-coupled receptor (GPCR). Functional assays include:

- Ca²⁺ mobilization assays (e.g., Fura-2 fluorescence in transfected HEK293 cells) .

- IP1/Inositol phosphate accumulation using HitHunter® kits to measure Gαq-coupled activity .

- β-arrestin recruitment assays (PathHunter® system) for orphan GPCR screening .

Q. How does PGD2-G contribute to inflammatory responses in cellular models?

PGD2-G modulates inflammation via NF-κB activation and cytokine release (e.g., IL-6, TNF-α). Researchers use:

- RAW264.7 macrophages treated with lipopolysaccharide (LPS) and PGD2-G, followed by ELISA for cytokine quantification .

- siRNA knockdown of P2Y6 to confirm receptor-specific effects .

Advanced Research Questions

Q. How do UDP and PGD2-G differ in their activation of the P2Y6 receptor, and what structural insights explain their divergent EC₅₀ values?

Despite both being P2Y6 agonists, UDP exhibits an EC₅₀ of ~50 nM, while PGD2-G acts at ~1 pM. Homology modeling (ROSETTA software) and molecular docking reveal:

- Shared binding residues (e.g., Arg³.²⁹) but distinct interactions: UDP binds via phosphate groups, while PGD2-G’s glyceryl ester engages hydrophobic pockets .

- Mutagenesis (e.g., R³.²⁹A) reduces UDP affinity but minimally affects PGD2-G, suggesting partial overlap in binding sites .

Q. What experimental strategies resolve contradictions in PGD2-G’s metabolic stability across species?

PGD2-G is rapidly hydrolyzed to PGD2 in rat plasma but stable in human plasma . Methodological approaches include:

- Species-specific esterase profiling using fluorogenic substrates .

- Pharmacokinetic studies with LC-MS/MS to track PGD2-G and its metabolites in vivo (e.g., rodent vs. primate models) .

Q. How can transcriptomic analysis elucidate PGD2-G’s role in neuroinflammation and blood-brain barrier (BBB) permeability?

RNA sequencing of BBB models exposed to mycotoxins (e.g., ochratoxin A) identifies upregulated arachidonic acid pathway genes (e.g., COX-2, PGD2 synthase). Key steps:

- Untargeted metabolomics to detect PGD2-G and leukotrienes in basal media .

- Differential gene expression analysis (DESeq2) comparing treated vs. control groups .

Q. Methodological Challenges & Data Analysis

Q. What are the limitations of using PGD2-G in in vivo studies, and how can formulation improve bioavailability?

PGD2-G’s rapid hydrolysis in rodents requires DMSO-based formulations or nanoparticle encapsulation . Researchers optimize:

- Solubility calculations for stock solutions (e.g., 10 mM in ethanol) .

- Intraperitoneal vs. intravenous administration to compare half-life .

Q. How can conflicting data on PGD2-G’s role in pain perception be reconciled?

Discrepancies arise from COX-2 isoform specificity and tissue-dependent metabolism. Strategies include:

- Conditional knockout mice (e.g., neuron-specific COX-2 deletion) .

- Microdialysis to measure PGD2-G levels in spinal cord vs. peripheral tissues .

Q. Experimental Design Considerations

Q. What controls are critical when studying PGD2-G’s effects on intracellular calcium signaling?

- Vehicle controls (e.g., DMSO at <0.1%) to exclude solvent artifacts .

- P2Y6 antagonists (e.g., MRS2578) to confirm receptor specificity .

- Calcium chelators (e.g., BAPTA-AM) to distinguish extracellular vs. intracellular Ca²⁺ sources .

Q. How should researchers address batch-to-batch variability in synthetic PGD2-G?

Properties

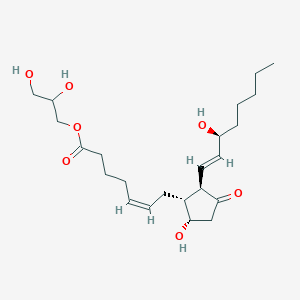

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHXGOINMVSGP-LJAYCTNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.